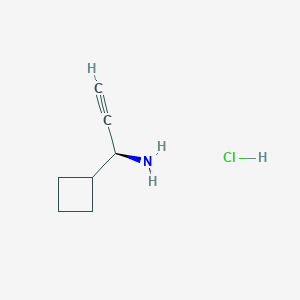

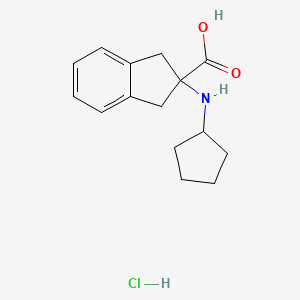

![molecular formula C8H6Br2N2O B2753192 2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 2055841-29-5](/img/structure/B2753192.png)

2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (DBMP) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in the fields of medicine and chemistry. DBMP has been found to have several distinct properties, including the ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, DBMP has been found to possess strong antibacterial and antifungal activities.

Applications De Recherche Scientifique

Halogenation in Pyridine Derivatives

The research on the regioselective halogenation of activated pyridines, including methoxy pyridines, reveals significant advancements in the synthesis of halogenated pyridine derivatives. These derivatives, including those similar to 2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, are crucial in the development of pharmaceuticals, agrochemicals, and other materials due to their unique reactivity and potential biological activity. Studies have demonstrated methods for achieving high yields and regioselectivity in the halogenation process, making it a valuable approach for synthesizing complex pyridine-based compounds (Canibano et al., 2001).

Synthesis of Pyrrolidines and Pyrrolin-2-ones

The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones underscores the versatility of methoxy-substituted pyrrolidines in the preparation of compounds for medicinal and agrochemical purposes. This research highlights the potential of methoxy and bromo-substituted pyrrolidine derivatives in synthesizing compounds with significant applications in drug development and other areas (Ghelfi et al., 2003).

Coordination Chemistry and Complex Synthesis

Advances in the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands provide insights into the development of novel complexes with potential applications in sensing, catalysis, and materials science. These studies explore the synthesis of ligands that can form complexes exhibiting unique properties, such as luminescence and spin-state transitions, which are of interest for technological applications (Halcrow, 2005).

Synthesis of Pyrrolylpyridines

The first synthesis of pyrrolylpyridines from alkynes and isothiocyanates represents a novel approach to creating compounds combining pyrrole and pyridine rings. These compounds are fundamental in many biological processes and have broad applications in pharmacology, materials science, and other fields. This innovative synthetic route opens new possibilities for designing compounds with enhanced or novel properties (Nedolya et al., 2015).

Propriétés

IUPAC Name |

2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2O/c1-13-5-3-2-4-6(9)7(10)12-8(4)11-5/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXDKJSRSEXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=C(N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

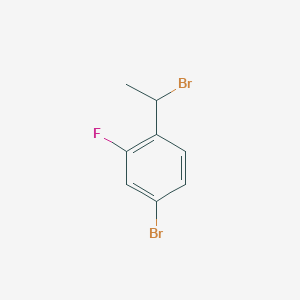

![1-(pyridin-4-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2753111.png)

![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2753115.png)

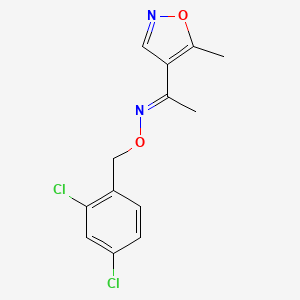

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2753116.png)

![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2753120.png)

![ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2753121.png)

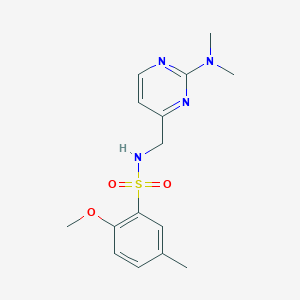

![4-{2-[(4-Methoxyphenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2753123.png)